molecular formula C21H16F3N5O2 B1574169 BAY-850

BAY-850

Cat. No.: B1574169
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-850 is a chemical probe for the ATAD2A bromodomain which displaces acetylated H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nM (HTRF). MST and BROMOscan measurements indicate a Kd of 84.9 nM and 120 nM, respectively. This compound displays

Scientific Research Applications

Isoform-Selective ATAD2 Inhibitor

BAY-850 was identified as a potent and isoform-selective inhibitor of ATAD2 (ANCCA), an epigenetic regulator and transcriptional cofactor linked to various cancer types. It specifically induces ATAD2 bromodomain dimerization, preventing interactions with acetylated histones and chromatin, thus serving as a chemical probe to explore ATAD2 biology (Fernández-Montalván et al., 2017).

Potential Treatment for Pulmonary Diseases

BAY 85-8501, a selective and potent inhibitor of human neutrophil elastase (HNE), is being explored as a treatment for various pulmonary diseases. It has shown efficacy in preclinical models by reestablishing the protease-anti-protease balance, essential for conditions like chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), acute respiratory distress syndrome (ARDS), bronchiectasis (BE), and pulmonary hypertension (PH) (von Nussbaum et al., 2015).

Use in Non-Cystic Fibrosis Bronchiectasis

BAY 85-8501 was evaluated in a phase IIa study for non-cystic fibrosis bronchiectasis (non-CF BE). It was found to be safe and well-tolerated, with a favorable safety and tolerability profile over 28 days. While there were no significant changes in pulmonary function parameters and health-related quality of life, further studies are needed to evaluate its potential clinical efficacy (Watz et al., 2019).

Improvement in Exercise Capacity and Pulmonary Hypertension

In a porcine pancreatic elastase-induced emphysema model, BAY 85-8501 significantly improved exercise capacity and hemodynamic and morphological parameters related to pulmonary hypertension and right ventricular pressure. This indicates its potential application in improving exercise capacity and managing pulmonary hypertension in emphysema (Delbeck et al., 2014).

Prevention of Pulmonary Vascular and Myocardial Remodeling

In a study on monocrotaline-induced pulmonary arterial hypertension (PAH) in rats, BAY 85-8501 demonstrated significant anti-remodeling and anti-inflammatory effects. It reduced right ventricular pressure and hypertrophy, improving biomarkers linked to matrix production and cell proliferation, thus highlighting its potential in preventing vascular and myocardial remodeling in PAH (Delbeck et al., 2014).

Properties

Molecular Formula

C21H16F3N5O2

Appearance

Solid powder

Synonyms

BAY-850;  BAY 850;  BAY850.; unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.